N-(3-acetylphenyl)-3-methylbut-2-enamide
Description
N-(3-Acetylphenyl)-3-methylbut-2-enamide is an amide derivative featuring a 3-acetylphenyl group attached to a 3-methylbut-2-enamide moiety. The compound’s structure combines an aromatic acetyl group with an α,β-unsaturated enamide, which may confer unique reactivity and biological activity.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-methylbut-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)7-13(16)14-12-6-4-5-11(8-12)10(3)15/h4-8H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIWXZCZHITLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC(=C1)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-methylbut-2-enamide typically involves the reaction of 3-acetylphenylamine with 3-methylbut-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-3-methylbut-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets in biological systems. The acetyl group and the butenamide structure allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Acetylphenyl)acetamide ()
- Structure : Substitutes the enamide group with a simple acetamide (CH3CONH-).
- Synthesis: Prepared via acetylation of 3-aminoacetophenone using acetic anhydride (82% yield) .
- Physical Properties : Reported as an oil with ¹H-NMR signals at δ 2.52 (acetyl CH3) and 2.17 (amide CH3) .
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide ()
- Structure : Shares the 3-methylbut-2-enamide group but replaces the 3-acetylphenyl with a 4-hydroxyphenethyl moiety.
- Source : Isolated from the citrus plant Citrus aurantium .
- Spectral Data: Aromatic protons at δ 6.80 (doublet, J = 8.5 Hz) distinguish its phenolic substituent.
- Key Difference: The phenolic hydroxyl group enhances hydrogen-bonding capacity, which may improve solubility compared to the acetylated analog.
N-(3-Acetylphenyl)pivalamide ()
- Structure : Features a bulky pivaloyl group (tert-butyl carbonyl) instead of the enamide.
- Synthesis: Prepared via reaction of 3-aminoacetophenone with pivaloyl chloride in chloroform .
N-(4-(3-Chloro-4-(pyridin-2-ylmethoxy)phenylamino)quinolin-6-yl)-3-methylbut-2-enamide ()
- Structure: Incorporates the 3-methylbut-2-enamide group into a quinoline-based scaffold.
- Key Difference : The extended aromatic system and chlorine substituent enhance lipophilicity and target binding compared to simpler acetylphenyl derivatives.
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
